molecular formula C22H28N4O4S B12705267 Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- CAS No. 134828-38-9

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)-

Cat. No.: B12705267
CAS No.: 134828-38-9
M. Wt: 444.5 g/mol
InChI Key: LVFNXMLYMGPVRB-UHFFFAOYSA-N
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Description

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3311(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is a complex organic compound with a unique structure that combines morpholine and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- involves multiple steps, starting with the preparation of the core structures of morpholine and indole. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent choices to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonyl derivatives, while reduction could produce various morpholine or indole derivatives.

Scientific Research Applications

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar morpholine structures but different substituents.

    Indole derivatives: Compounds with similar indole structures but different functional groups.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to different core structures.

Uniqueness

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is unique due to its combination of morpholine, indole, and sulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

134828-38-9

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

5,7-dimethyl-2-(5-morpholin-4-ylsulfonyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H28N4O4S/c1-21-11-24-13-22(2,20(21)27)14-25(12-21)19(24)17-10-23-18-4-3-15(9-16(17)18)31(28,29)26-5-7-30-8-6-26/h3-4,9-10,19,23H,5-8,11-14H2,1-2H3

InChI Key

LVFNXMLYMGPVRB-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)S(=O)(=O)N6CCOCC6)C

Origin of Product

United States

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